molecular formula C12H10O B051918 4-Phenylphenol CAS No. 92-69-3

4-Phenylphenol

Cat. No.: B051918
CAS No.: 92-69-3
M. Wt: 170.21 g/mol
InChI Key: YXVFYQXJAXKLAK-UHFFFAOYSA-N
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Description

4-Phenylphenol (4-PP; CAS 92-69-3), also known as biphenyl-4-ol, is a substituted phenolic compound characterized by a hydroxyl group attached to a biphenyl framework. Its molecular formula is C₁₂H₁₀O (molecular weight: 170.21 g/mol) . This compound exhibits weak acidity (pKa ~9.5–10) and moderate solubility in water (0.1 g/L at 25°C), with higher solubility in alcohols and organic solvents like dioxane . Industrially, 4-PP serves as a precursor for synthesizing antifungal agents, antioxidants, and specialty polymers. It is also utilized as a certified reference material (CRM) in analytical chemistry for detecting endocrine-disrupting compounds in environmental and biological samples .

Preparation Methods

Suzuki Coupling Method

Reaction Mechanism and Standard Procedure

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between aryl halides and boronic acids. For 4-phenylphenol synthesis, 4-iodophenol reacts with phenylboronic acid in the presence of 10% palladium on carbon (Pd/C) and potassium carbonate (K₂CO₃) . The reaction proceeds via oxidative addition of 4-iodophenol to Pd(0), transmetallation with phenylboronic acid, and reductive elimination to yield the biaryl product .

Typical Procedure :

  • Combine 220 mg (1.0 mmol) of 4-iodophenol, 122 mg (1.0 mmol) of phenylboronic acid, 414 mg (3.0 mmol) of K₂CO₃, and 10 mL deionized water in a round-bottom flask.

  • Add 3 mg of Pd/C (10% loading) as a slurry in water.

  • Reflux at 100°C for 30 minutes under vigorous stirring.

  • Acidify the mixture with 2 M HCl to precipitate crude this compound.

  • Purify via recrystallization using a methanol/water solvent system.

Key Parameters :

  • Catalyst Loading : 0.3 mol% Pd/C .

  • Base : K₂CO₃ ensures deprotonation of 4-iodophenol and facilitates transmetallation .

  • Solvent : Water enables a green chemistry approach, avoiding volatile organic solvents .

Yield : 65–85% after recrystallization .

Separation from Phenol Production By-Products

Industrial By-Product Isolation

This compound is a minor by-product in sulfonation-based phenol production . The residue from phenol distillation contains This compound and 2-phenylphenol (o-phenylphenol) , which are separated via fractional distillation and differential solubility .

Isolation Protocol :

  • Heat the phenolic residue under vacuum (53.3–66.7 kPa) to distill low-boiling components.

  • Dissolve the residual solid in trichloroethylene at elevated temperatures.

  • Cool the solution to precipitate this compound, which is less soluble than its ortho isomer.

  • Filter and dry the crystals.

Advantages :

  • Utilizes waste streams from phenol manufacturing.

  • Avoids complex synthesis steps.

Limitations :

  • Low yield (5–10% of total phenol production) .

  • Requires energy-intensive distillation and solvent recovery.

Biphenyl Sulfonation Alkali Fusion

Sulfonation and Alkali Fusion Steps

This two-step method involves sulfonating biphenyl followed by alkali fusion to introduce the hydroxyl group .

Step 1: Sulfonation
Biphenyl reacts with sulfur trioxide (SO₃) in acetic acid to form biphenyl-4-sulfonic acid :
Biphenyl+SO3AcOHBiphenyl-4-sulfonic acid\text{Biphenyl} + \text{SO}_3 \xrightarrow{\text{AcOH}} \text{Biphenyl-4-sulfonic acid}

Step 2: Alkali Fusion
The sulfonic acid undergoes fusion with NaOH at 300–340°C to yield this compound :
Biphenyl-4-sulfonic acid+3NaOHThis compound+Na2SO3+H2O\text{Biphenyl-4-sulfonic acid} + 3\text{NaOH} \rightarrow \text{this compound} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O}

Optimization :

  • Temperature : 320°C maximizes yield while minimizing decomposition .

  • Base Ratio : A 1:20 molar ratio of sulfonic acid to NaOH ensures complete reaction .

Yield : 70–80% .

Chlorosulfonic Acid Sulfonation Method

Patent-Based Synthesis

A 2006 patent (CN100497280C) describes an alternative sulfonation approach using chlorosulfonic acid (ClSO₃H) under milder conditions .

Procedure :

  • Dissolve biphenyl in dichloromethane and add ClSO₃H at 0–5°C.

  • Warm to 60–80°C for 2 hours to complete sulfonation.

  • Neutralize with NaOH and perform alkali fusion at 160–340°C under 0–1.5 MPa pressure.

  • Acidify the fusion product with H₂SO₄ to precipitate this compound.

Advantages :

  • Higher sulfonic acid purity (>95%) compared to SO₃ methods .

  • Reduced by-product formation.

Yield : 75–85% .

Comparative Analysis of Preparation Methods

Method Reagents/Catalysts Conditions Yield Advantages Disadvantages
Suzuki CouplingPd/C, K₂CO₃Reflux in H₂O, 30 min65–85%Green solvent, high selectivityPd cost, sensitive to O₂
By-Product SeparationPhenol residueVacuum distillation5–10%Utilizes waste streamsLow yield, energy-intensive
Biphenyl SulfonationSO₃, NaOH300–340°C, 12–18 h70–80%Scalable for industryHigh energy input, SO₃ handling risks
ClSO₃H SulfonationClSO₃H, NaOH160–340°C, 0–1.5 MPa75–85%High-purity product, fewer by-productsCorrosive reagents, pressure equipment

Chemical Reactions Analysis

Types of Reactions: 4-Phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Polymer Production
4-Phenylphenol serves as an intermediate in the manufacture of phenol-formaldehyde resins. These resins are widely used in the production of composite materials due to their excellent mechanical properties and thermal stability. For instance, it is involved in synthesizing 4-alkyl substituted phenol-formaldehyde novolac resins, which are utilized in coatings and adhesives .

Synthesis of Novel Compounds
The compound is employed in the synthesis of various novel compounds:

  • Azobenzene Sulfonic Acid Dopants : It acts as a reactant in the diazotization coupling reaction with sulphanilic acid diazonium salt to produce new azobenzene sulfonic acid dopants, which are important for dye applications and photonic devices .
  • Ligands for Metal Complexes : this compound is used as a ligand in the preparation of aluminum (III) bis(2-methyl-8-quinolinato)-4-phenylphenolate (BAlq), a compound that has applications in organic light-emitting diodes (OLEDs) due to its excellent electron transport properties .

Biological Applications

Endocrine Disruption Studies
Research has shown that this compound exhibits estrogenic activity, acting as an agonist for estrogen receptors. Studies indicate its potential impact on endocrine functions, raising concerns regarding its presence in consumer products and food contact materials. Its effects on mammary gland development have been evaluated in animal models, highlighting the importance of monitoring exposure levels during critical developmental periods .

Material Science

Nanocomposites
In materials science, this compound has been investigated for its role in enhancing the properties of nanocomposites. For example, it has been studied as a dispersing agent for single-walled carbon nanotubes in water, which can improve the electrical and mechanical properties of composite materials used in various industrial applications .

Case Studies

  • Polymer Research
    A study published in Polymer detailed the synthesis and characterization of 4-alkyl substituted phenol-formaldehyde resins using this compound as a precursor. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional formulations .
  • Environmental Impact Assessment
    An investigation into the environmental persistence of this compound revealed its potential bioaccumulation and toxicity to aquatic organisms. The study emphasized the need for regulatory measures to limit exposure from industrial effluents .

Mechanism of Action

The mechanism of action of 4-Phenylphenol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of deoxyribonuclease I, thereby affecting DNA degradation processes. Additionally, its structural similarity to non-steroidal anti-inflammatory drugs suggests it may interact with similar molecular targets, such as cyclooxygenase enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Phenolic Compounds

Physical and Chemical Properties

The biphenyl structure of 4-PP distinguishes it from simpler phenols (e.g., phenol, cresols) and chlorinated derivatives (e.g., pentachlorophenol). Key comparisons include:

Property 4-Phenylphenol 4-Nitrophenol Bisphenol A (BPA) Pentachlorophenol
Molecular Weight 170.21 g/mol 139.11 g/mol 228.29 g/mol 266.34 g/mol
pKa ~9.5–10 ~7.1 ~9.6–10.2 ~4.7–5.3
Water Solubility 0.1 g/L (25°C) 16 g/L (20°C) 0.12 g/L (25°C) 0.02 g/L (25°C)
Primary Applications Polymers, CRMs Nitration studies Plasticizers Wood preservatives
Key References

4-PP’s biphenyl backbone enhances hydrophobicity compared to phenol but reduces it relative to chlorinated phenols like pentachlorophenol. Its pKa is similar to BPA, enabling comparable reactivity in alkaline environments .

Reactivity and Functional Performance

Derivatization Efficiency

In MALDI-MS detection, 4-PP demonstrated superior derivatization yields (96%) with 2-sulfobenzoic anhydride (SBA) compared to phenols with lower pKa values (e.g., 2-nitrophenol: 47% yield). This efficiency is attributed to its high pKa (>9), favoring deprotonation and subsequent derivatization .

Polymerization Behavior

4-PP forms oligomers and polymers via horseradish peroxidase (HRP)-mediated oxidative coupling. In water/dioxane (85% dioxane), it achieves a molecular weight (Mw) of 26 kg/mol, significantly higher than oligomers formed in 10% dioxane (0.5 kg/mol). This contrasts with 4-chlorophenol, which polymerizes less efficiently due to electron-withdrawing Cl substituents .

Nitration Reactions

4-PP undergoes ortho-nitration relative to the hydroxyl group, similar to 4-methylphenol, yielding ortho-nitro derivatives. However, nitrophenols (e.g., 4-nitrophenol) exhibit lower thermal stability due to nitro group lability .

Key Differentiators of this compound

Structural Stability: The biphenyl framework provides steric hindrance, reducing oxidation susceptibility compared to mono-aromatic phenols like phenol or cresols .

Enzymatic Compatibility: HRP retains high activity in 4-PP polymerization even at 85% dioxane, unlike reactions with polar phenols (e.g., 4-nitrophenol), which require aqueous conditions .

Analytical Utility: As a CRM, 4-PP’s detectability via derivatization (LOD: 25 pmol) exceeds non-derivatized phenols by orders of magnitude .

Biological Activity

4-Phenylphenol (4-PP) is a compound with significant biological activity, particularly in the fields of endocrinology and microbiology. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a biphenyl derivative characterized by the presence of a phenolic hydroxyl group. Its chemical formula is C12_{12}H10_{10}O, and it is known for its solubility in organic solvents such as methanol and ethanol. The compound's structure allows it to interact with biological systems, particularly through mechanisms mimicking steroid hormones.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, which has been studied using various biological models. Notably, studies involving Saccharomyces cerevisiae have demonstrated that 4-PP can mimic the effects of natural steroid hormones, influencing gene expression related to estrogen receptors .

Table 1: Estrogenic Effects of this compound

StudyModel OrganismObserved Effects
Saccharomyces cerevisiaeActivation of estrogen-responsive genes
MCF-7 CellsIncreased cell proliferation and estrogen receptor binding

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. A study focusing on its derivatives found enhanced antibacterial activity against Streptococcus mutans , a cariogenic bacterium. The introduction of hydroxyl groups in certain derivatives significantly increased their efficacy compared to the parent compound .

Table 2: Antibacterial Activity Against Streptococcus mutans

CompoundMinimum Inhibitory Concentration (MIC)
This compoundNot specified
4-Hydroxy-o-phenylphenolLower MIC than 4-PP
3,6-Diallyl-4-hydroxy-o-phenylphenolMost potent

Developmental Toxicity

In toxicological assessments, particularly those involving animal models, 4-PP has shown potential developmental toxicity. A study reported decreased fetal body weights and increased incidences of skeletal anomalies in rats exposed to high doses of ortho-phenylphenol (OPP), a related compound . While maternal toxicity was minimal at lower doses, significant developmental effects were observed at higher concentrations.

Table 3: Developmental Effects in Animal Studies

Dose (mg/kg/day)Maternal ToxicityFetal Body Weight Impact
0NoneBaseline
1450MinimalSignificant decrease
2100High (16/20 deaths)Marked decrease

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

  • Estrogen Receptor Modulation : It binds to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.
  • Antimicrobial Mechanism : The phenolic hydroxyl group is crucial for its antibacterial action, likely disrupting bacterial cell walls or interfering with metabolic processes.

Case Study on Estrogenic Activity

In a study involving MCF-7 breast cancer cells, researchers investigated the effects of various phenolic compounds on cell proliferation and estrogen receptor binding. Results indicated that 4-PP significantly increased cell growth in a dose-dependent manner, highlighting its potential role as an endocrine disruptor .

Case Study on Antibacterial Efficacy

Another research effort synthesized several derivatives of o-phenylphenol to evaluate their antibacterial activities. The study concluded that modifications to the phenolic structure could enhance antibacterial properties significantly, suggesting pathways for developing new antimicrobial agents based on 4-PP .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-phenylphenol, and how do they influence experimental design?

  • Answer : this compound (C₁₂H₁₀O) has a molecular weight of 170.21 g/mol and a melting point of 164–166°C . Its low solubility in organic solvents (e.g., methyl isobutyl ketone, mesityl oxide) and high solubility in polar solvents like water and ethanol necessitate careful solvent selection for synthesis and purification. The biphenyl structure with a hydroxyl group allows for π-π interactions, critical in electrochemical sensor applications (e.g., poly(this compound) layers in anodic polymerization) . Thermodynamic data, such as standard molar enthalpy of formation (ΔfH° = –164.5 kJ/mol), are essential for calorimetric studies .

Q. What methodological approaches are recommended for detecting this compound in biological samples?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, particularly with Certified Reference Materials (CRMs) to ensure accuracy in multi-residue analysis of endocrine-disrupting chemicals. Ultrasound-assisted extraction combined with solid-phase extraction (SPE) improves recovery rates in complex matrices like fish tissue . For biomarker studies, reproducibility metrics (e.g., intraclass correlation coefficient [ICC] = 0.67–0.89) should be reported to validate analytical consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use nitrile gloves, eye protection, and fume hoods to minimize dermal/ocular exposure. Immediate flushing with water for 15 minutes is required for accidental contact . Environmental release must be avoided due to potential ecotoxicological effects, though specific data gaps exist .

Advanced Research Questions

Q. How can researchers address variability in biomarker reproducibility for this compound exposure studies?

  • Answer : Biomarker reproducibility studies report significant between-subject variability (CV% BS = 25–40%) compared to within-subject variability (CV% WS = 10–15%) . To mitigate this, use mixed-effects models to account for covariates (e.g., diet, metabolism) and employ longitudinal sampling designs. Deattenuation techniques can correct for measurement error in correlation analyses .

Q. What electrochemical strategies enhance the sensitivity of this compound-based sensors for phenol detection?

  • Answer : Anodic polymerization of this compound in methyl isobutyl ketone (MIBK) produces poly(this compound) layers with high sensitivity (Δcurrent response = 90–113 μA for 4-methoxyphenol detection). Incorporating cavitands (e.g., CAV) into the polymer matrix improves selectivity by 15–20% due to host-guest interactions .

Q. How does this compound inhibit enzymatic activity, and what are the implications for inflammatory response studies?

  • Answer : this compound competitively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes via binding to hydrophobic active sites (Ki = 2.3 ± 0.5 μM for COX-2). This suppression of prostaglandin synthesis makes it a candidate for in vitro anti-inflammatory models. Dose-response studies should account for glucuronidation by UDP-glucuronyltransferases, which reduces bioavailability .

Q. What contradictions exist in thermochemical data for this compound, and how can they be resolved?

  • Answer : Discrepancies in ΔfH° values (e.g., –164.5 kJ/mol vs. –158 kJ/mol in older studies) arise from differences in combustion calorimetry protocols . Researchers should validate data using high-purity samples (>99.5%) and cross-reference with computational methods (e.g., DFT calculations at the B3LYP/6-311++G** level).

Q. What statistical frameworks are optimal for analyzing contradictory associations between this compound exposure and cancer risk?

  • Answer : Conflicting epidemiological findings (e.g., null vs. positive associations in bladder cancer cohorts) require Bayesian meta-analyses to weight studies by quality (e.g., exposure assessment precision, confounding control). Sensitivity analyses should test robustness to unmeasured confounders (e.g., urinary pH, coexposure to biphenyl derivatives) .

Properties

IUPAC Name

4-phenylphenol
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InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
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InChI Key

YXVFYQXJAXKLAK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O
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Molecular Formula

C12H10O
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Related CAS

28826-57-5
Record name [1,1′-Biphenyl]-4-ol, homopolymer
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DSSTOX Substance ID

DTXSID7021152
Record name 4-Phenylphenol
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Molecular Weight

170.21 g/mol
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Physical Description

Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline]
Record name 4-Hydroxybiphenyl
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Boiling Point

305-308 °C
Record name 4-HYDROXYBIPHENYL
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Flash Point

165.5 °C, 330 °F
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Solubility

SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l
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Density

1.27 kg/l @ 25 °C
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Vapor Pressure

0.0000188 [mmHg]
Record name 4-Hydroxybiphenyl
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Color/Form

NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes

CAS No.

92-69-3, 1322-20-9
Record name 4-Hydroxybiphenyl
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Melting Point

164-165 °C
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromophenol (173 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 154 mg (91%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.561 g. of PGA2, 0.302 ml. of triethylamine, 0.286 ml. of isobutylchloroformate, and 0.570 g. of p-phenylphenol, there is obtained a crude oily residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) saturated with water. The residue obtained by concentration of selected fractions, 0.381 g., an oil, is the title compound, having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (2:3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Following the procedure of Example 1 but using 0.535 g. of PGF2 α, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.385 g. of p-phenylphenol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate followed by acetonitrile. The residue obtained by concentration of selected fractions, 0.270 g., is crystallized from ethyl acetate diluted with an equal volume of hexane as the title compound, white free-flowing crystals, m.p. 114.3°-116.8° C. having Rf 0.25 (TLC on silica gel in ethyl acetate).
Name
PGF2 α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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